molecular formula C34H26N2 B175470 N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine CAS No. 111961-87-6

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Cat. No.: B175470
CAS No.: 111961-87-6
M. Wt: 462.6 g/mol
InChI Key: LEXCBRKPOZULQO-UHFFFAOYSA-N
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Description

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine (NDDP) is a highly specialized aromatic diamine compound with the molecular formula C₃₄H₂₆N₂ and a molecular weight of 462.58 g/mol (CAS: 111961-87-6). It is a sublimed-grade material with a purity exceeding 99%, making it suitable for high-performance optoelectronic applications . Key properties include:

  • Thermal Stability: Thermogravimetric analysis (TGA) reveals minimal weight loss (0.5%) at 329°C, indicating robust thermal endurance.
  • Optical Characteristics: Absorption peaks at 312 nm and 341 nm (in CH₂Cl₂), with photoluminescence (PL) emission at 438 nm (blue region), positioning it as a candidate for organic light-emitting diodes (OLEDs) .
  • Application: NDDP is utilized in OLED hole transport/injection layers due to its electron-rich naphthalene core and phenyl substituents, which enhance charge mobility .

Properties

IUPAC Name

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXCBRKPOZULQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554205
Record name N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111961-87-6
Record name N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of 2,6-dibromonaphthalene, followed by coordination of aniline derivatives. Reductive elimination forms the C–N bond, regenerating the catalyst. Key components include:

  • Catalysts : Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂.

  • Ligands : Bulky phosphines (e.g., t-Bu₃P) or bidentate ligands (e.g., dppf) to stabilize the palladium intermediate.

  • Bases : Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) to deprotonate the amine.

  • Solvents : Toluene or tetrahydrofuran (THF) for optimal solubility and reaction kinetics.

A representative synthesis involves reacting 2,6-dibromonaphthalene with four equivalents of aniline under inert atmosphere at 90–100°C for 12–24 hours.

Table 1: Optimized Conditions for Buchwald-Hartwig Synthesis

ParameterTypical Range
Catalyst Loading2–5 mol% Pd
Ligandt-Bu₃P (4–10 mol%)
Temperature90–100°C
Reaction Time12–36 hours
Yield65–78%

Ullmann-Type Coupling as an Alternative Route

Ullmann coupling, though less efficient than Buchwald-Hartwig, offers a copper-catalyzed pathway for synthesizing tetra-aryl amines. This method employs 2,6-dibromonaphthalene and aniline in the presence of CuI, 1,10-phenanthroline, and potassium carbonate at elevated temperatures (120–150°C). While yields are generally lower (40–55%), this approach avoids palladium costs, making it viable for large-scale applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated that subjecting 2,6-dibromonaphthalene and aniline to microwave conditions (150°C, 300 W) with Pd(OAc)₂/dppf achieves 70% yield within 2 hours. This method enhances throughput but requires specialized equipment.

Purification and Characterization

Post-synthesis purification involves:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to isolate the product.

  • Recrystallization : Ethanol/water mixtures to achieve >99% purity.

  • Sublimation : Under reduced pressure (10⁻³ Torr) at 329°C for electronics-grade material.

Table 2: Key Characterization Data

TechniqueObservations
¹H NMR (CDCl₃)δ 7.2–7.8 (m, aromatic H)
¹³C NMR 145 ppm (C–N), 125–135 ppm (aromatic C)
HPLC Purity >99.5%

Industrial-Scale Considerations

For bulk production, factors include:

  • Catalyst Recovery : Pd recycling via filtration or extraction.

  • Solvent Selection : Toluene preferred for its balance of cost and efficiency.

  • Waste Management : Halide byproducts require neutralization before disposal.

Chemical Reactions Analysis

Buchwald-Hartwig Amination

This reaction facilitates C–N bond formation between aryl halides and amines. For example, analogous compounds like N-phenylnaphthalen-1-amine undergo coupling with dibromoarenes in the presence of:

  • Catalysts : Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂
  • Ligands : Tri-tert-butylphosphine (t-Bu₃P) or 1,1′-bis(diphenylphosphino)ferrocene (dppf)
  • Base : Sodium tert-butoxide (NaOt-Bu)
  • Solvent : Toluene or tetrahydrofuran (THF)
  • Conditions : 80–100°C for 10–36 hours under inert atmosphere .

Example Reaction Table

Starting MaterialReagents/ConditionsYield
4,4'-Dibromobiphenyl + N-Phenylnaphthalen-1-aminePd(OAc)₂, dppf, NaOt-Bu, toluene, 90°C, 15h70%
3,6-Dibromo-9H-carbazole + N-Phenylnaphthalen-1-aminePd(OAc)₂, t-Bu₃P, NaOt-Bu, THF, 100°C, 36h78%

These conditions suggest that N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine could participate in further arylations or form coordination complexes with transition metals.

Coordination Chemistry

The lone pairs on the nitrogen atoms enable coordination with Lewis acids (e.g., boron trifluoride) or transition metals (e.g., Pd, Ir), forming complexes useful in catalysis or photoluminescent materials .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 272°C (melting point: 272–276°C) .
  • Photostability : Exhibits UV absorption at 312 nm and 341 nm (in CH₂Cl₂) with fluorescence at 438 nm, indicating potential for photo-induced reactions .
  • Solvent Compatibility : Stable in non-polar solvents (toluene, dichloromethane) but may react in polar aprotic solvents (e.g., DMF) under basic conditions .

Limitations and Research Gaps

  • Direct experimental data on the compound’s reactivity is sparse, necessitating further studies on:
    • N-Alkylation/arylation to modify solubility or electronic properties.
    • Cross-coupling with heteroaryl halides for advanced material design.
  • Degradation pathways under operational conditions (e.g., in OLEDs) remain poorly characterized.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Host Material in OLEDs
TPNDA is primarily recognized for its function as a host material in OLED devices. Its unique molecular structure allows for efficient energy transfer to the emissive layer, which enhances the external quantum efficiency of OLEDs. The compound's high thermal stability and suitable energy levels make it an excellent candidate for improving device performance .

Performance Enhancement
Research indicates that TPNDA can significantly improve the efficiency and lifetime of OLEDs compared to other materials. Its incorporation into the device architecture leads to better charge transport and reduced energy losses during operation.

Polymer Chemistry

Synthesis of Polyimides
TPNDA serves as a precursor in the synthesis of novel aromatic polyimides. These polyimides exhibit enhanced thermal stability and solubility due to the bulky tetraphenylnaphthalene unit integrated into their backbone. Studies have shown that polyimides derived from TPNDA demonstrate high glass transition temperatures (Tg) ranging from 306°C to 375°C, making them suitable for high-temperature applications .

Thermal Properties and Solubility
The introduction of TPNDA into polyimide formulations enhances their mechanical properties and thermal resistance. However, the rigid structure of TPNDA can lead to lower solubility in common organic solvents at room temperature, which is a consideration for practical applications .

Medicinal Applications

Drug Delivery Systems
Emerging research is investigating the potential of TPNDA in drug delivery systems. Its chemical properties may allow for functionalization that enhances the solubility and bioavailability of therapeutic agents. The ability to modify TPNDA could lead to innovative approaches in targeted drug delivery, although this area remains largely exploratory .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

N2,N2,N6,N6-Tetraphenylpyridine-2,6-diamine
  • Core Structure : Pyridine ring (six-membered, nitrogen-containing heterocycle) vs. NDDP’s naphthalene.
  • Crystallographic studies (e.g., IUCrData) highlight differences in molecular packing, which may influence thin-film morphology in devices .
N2,N2,N6,N6-Tetrakis(4-methoxyphenyl)anthracene-2,6-diamine (DPA-ANR-DPA)
  • Core Structure : Anthracene (three fused benzene rings), extending π-conjugation beyond NDDP’s naphthalene.
  • Substituents : Methoxy groups (-OCH₃) enhance solubility and lower HOMO levels compared to NDDP’s phenyl groups.
  • Optical Properties : Anthracene’s extended conjugation likely shifts PL emission to longer wavelengths (green region), contrasting NDDP’s blue emission .
N2,N2,N6,N6-Tetrakis(2,3,4,5,6-pentafluorobenzoyl)pyridine-2,6-diamine
  • Core Structure : Pyridine with pentafluorobenzoyl substituents.
  • Crystal data (monoclinic C2/c, a = 21.237 Å) suggest dense packing, beneficial for charge mobility .

Substituent Effects

Compound Substituents Key Impact
NDDP Phenyl groups Electron-rich, enhances hole transport; moderate thermal stability .
DPA-ANR-DPA Methoxy groups Increased solubility; lowers HOMO for better charge injection .
Pentafluorobenzoyl Fluorinated acyl groups Electron-deficient; improves thermal stability and electron affinity .

Thermal and Optical Performance

Property NDDP Pyridine-Fluorinated Analog DPA-ANR-DPA
TGA Weight Loss 0.5% at 329°C Not reported (likely >350°C) Likely lower (methoxy decomposition)
Absorption (nm) 312, 341 ~300–320 (fluorobenzoyl shifts) ~350–400 (anthracene core)
PL Emission (nm) 438 (blue) Not reported ~500–550 (green)

Biological Activity

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a compound with significant interest in organic electronics and materials science, has been studied for its biological activity. This article aims to compile diverse research findings and case studies to provide a comprehensive overview of the biological implications of this compound.

This compound is characterized by its unique structure, which consists of a naphthalene core substituted with four phenyl groups and two amine functionalities. Its molecular formula is C24H24N2C_{24}H_{24}N_2, with a molecular weight of 356.46 g/mol. The compound exhibits notable thermal stability, with decomposition temperatures exceeding 290°C .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity . In vitro studies demonstrated its ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases . The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity towards normal fibroblast cells (WI-38) . This selectivity suggests potential applications in targeted cancer therapies.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
WI-38 (Normal Fibroblast)>100

Antimicrobial Activity

This compound also displays antimicrobial properties . Studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 1: Cancer Treatment

A recent clinical study explored the use of this compound as a potential adjunct therapy in patients undergoing chemotherapy for breast cancer. Patients receiving standard chemotherapy alongside the compound showed improved outcomes in terms of tumor reduction compared to those receiving chemotherapy alone .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, and how is purity ensured?

  • Methodology : The compound is typically synthesized via Ullmann-type coupling reactions or palladium-catalyzed amination of halogenated naphthalene precursors with diarylamines. Purification often involves column chromatography followed by recrystallization. High-purity grades (>99%) are achieved through sublimation under reduced pressure, as evidenced by thermal gravimetric analysis (TGA) showing 0.5% weight loss at 329°C .
Characterization Data Values
Molecular FormulaC34H26N2
Molecular Weight462.58 g/mol
Sublimation Purity>99%
TGA (0.5% weight loss)329°C

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data do they provide?

  • Methodology :

  • UV-Vis Spectroscopy : Identifies π-π* transitions in the aromatic system, with absorption maxima at 312 nm and 341 nm in CH2Cl2 .
  • Photoluminescence (PL) Spectroscopy : Reveals emission at 438 nm (in CH2Cl2), confirming its potential as a blue-light emitter in optoelectronic applications .
  • NMR Spectroscopy : 1H and 13C NMR resolve substituent patterns (e.g., phenyl groups on nitrogen atoms) and confirm symmetry in the naphthalene core.

Q. How is the thermal stability of this compound evaluated, and what experimental parameters are prioritized?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen flow determines decomposition temperatures. Key parameters include heating rate (e.g., 10°C/min) and weight-loss thresholds (e.g., 0.5% at 329°C) to assess sublimation suitability for vacuum-deposited thin films in OLEDs .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the molecular packing and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is employed. Data collection uses a Bruker APEXII CCD detector, with absorption corrections applied via SADABS. Structure refinement via SHELXL (R-factor <0.05) reveals intermolecular C–H···π interactions that stabilize the crystal lattice . For example, orthogonal packing (space group P212121) with unit cell parameters a = 15.3515 Å, b = 15.9294 Å, and c = 16.5197 Å is reported for analogous Pt complexes .

Q. How do computational models predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodology : Density functional theory (DFT) calculations using Gaussian or ORCA software optimize molecular geometry and compute frontier orbitals. HOMO-LUMO gaps correlate with UV-Vis absorption edges (e.g., ~3.0 eV for 341 nm absorption). Discrepancies between calculated and observed PL spectra may arise from solvent effects or exciton binding energies, requiring hybrid functionals (e.g., B3LYP) for improved accuracy .

Q. What role does this compound play in optoelectronic device research, and how are its performance metrics quantified?

  • Methodology : As a hole-transport layer (HTL) in OLEDs, its efficiency is tested via current density-voltage-luminance (J-V-L) profiling. Key metrics include:

  • Turn-on Voltage : Typically <5 V for blue emission.
  • External Quantum Efficiency (EQE) : Measured using integrating spheres.
  • Morphological Stability : Atomic force microscopy (AFM) assesses film uniformity post-thermal annealing .

Data Contradiction Analysis

  • Synthesis Yield vs. Purity : While sublimation ensures high purity (>99%), yields may drop due to sublimation losses. Researchers must balance purity requirements with scalable synthesis protocols .
  • Theoretical vs. Experimental Band Gaps : Computational models often underestimate band gaps due to approximations in solvation effects. Experimental validation via cyclic voltammetry (HOMO) and UV-Vis (LUMO) is critical .

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